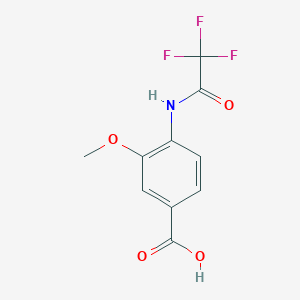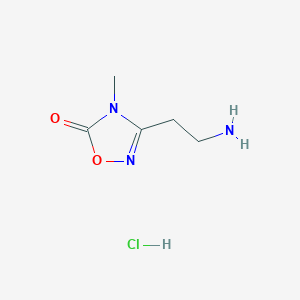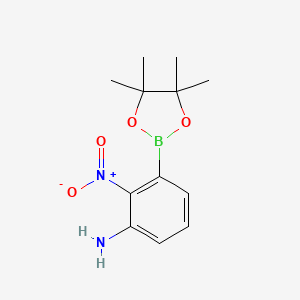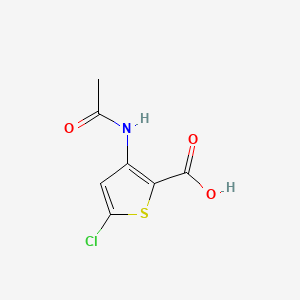
3-Methoxy-4-(trifluoroacetylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-(trifluoroacetylamino)benzoic acid is an organic compound with the molecular formula C10H8F3NO4 It contains a methoxy group, a trifluoroacetylamino group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(trifluoroacetylamino)benzoic acid typically involves the introduction of the trifluoroacetylamino group to a methoxybenzoic acid derivative. One common method is the reaction of 3-methoxybenzoic acid with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(trifluoroacetylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The trifluoroacetylamino group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-(trifluoroacetylamino)benzoic acid.
Reduction: Formation of 3-methoxy-4-amino benzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Methoxy-4-(trifluoroacetylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(trifluoroacetylamino)benzoic acid involves its interaction with specific molecular targets. The trifluoroacetylamino group can form hydrogen bonds with target proteins, affecting their function. The methoxy group may also play a role in modulating the compound’s activity by influencing its electronic properties and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoroacetylamino group.
3-Methoxy-4-methylbenzoic acid: Contains a methyl group instead of a trifluoroacetylamino group.
4-Hydroxy-3-methoxybenzoic acid: Contains a hydroxyl group instead of a trifluoroacetylamino group.
Uniqueness
3-Methoxy-4-(trifluoroacetylamino)benzoic acid is unique due to the presence of both a methoxy group and a trifluoroacetylamino group, which confer distinct chemical and biological properties. The trifluoroacetylamino group, in particular, enhances the compound’s ability to interact with biological targets through hydrogen bonding and other interactions.
Properties
Molecular Formula |
C10H8F3NO4 |
|---|---|
Molecular Weight |
263.17 g/mol |
IUPAC Name |
3-methoxy-4-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C10H8F3NO4/c1-18-7-4-5(8(15)16)2-3-6(7)14-9(17)10(11,12)13/h2-4H,1H3,(H,14,17)(H,15,16) |
InChI Key |
BKAFTTFAXLOINO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B13498294.png)
![5-(2,7-Diazaspiro[3.5]non-2-yl)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B13498301.png)




![2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid](/img/structure/B13498337.png)

![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B13498355.png)

![rac-(3aR,4S,9bS)-8-chloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13498371.png)

![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13498394.png)
